molecular formula C23H21NO2 B5138913 2-(2,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide

2-(2,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide

Cat. No. B5138913
M. Wt: 343.4 g/mol
InChI Key: IMVDNKPZSNNHQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide, also known as DPA, is a chemical compound that has been widely studied for its potential applications in scientific research. DPA is a fluorescent dye that has been used as a staining agent in various biological and medical experiments.

Scientific Research Applications

2-(2,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide has been used in a variety of scientific research applications. It is commonly used as a fluorescent dye to label and visualize cells and tissues. 2-(2,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide has been used to study the localization and movement of proteins, as well as the morphology of cells. It has also been used in medical research to study the behavior of cancer cells and to identify potential drug targets.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide is based on its ability to bind to specific molecules and emit fluorescence when excited by light. 2-(2,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide has a high affinity for certain proteins and nucleic acids, allowing it to be used as a staining agent in biological experiments. The fluorescence emitted by 2-(2,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide can be detected using a variety of imaging techniques, allowing researchers to study the behavior of cells and tissues in real-time.
Biochemical and Physiological Effects
2-(2,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide has been shown to have minimal biochemical and physiological effects on cells and tissues. It does not interfere with cellular processes or cause toxicity at the concentrations typically used in experiments. However, it is important to note that the effects of 2-(2,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide may vary depending on the experimental conditions and the specific cell or tissue type being studied.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide in lab experiments is its high specificity for certain molecules. This allows researchers to selectively label and study specific proteins and nucleic acids. 2-(2,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide is also relatively easy to use and has a low cost compared to other fluorescent dyes. However, 2-(2,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide has some limitations. It is not suitable for all types of experiments and may not work well in certain cell or tissue types. Additionally, 2-(2,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide may interfere with the function of some proteins, which can affect the results of experiments.

Future Directions

There are several future directions for research involving 2-(2,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide. One area of interest is the development of new imaging techniques that can be used in conjunction with 2-(2,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide to study cellular processes in real-time. Another area of research is the development of new fluorescent dyes that can be used in combination with 2-(2,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide to increase the specificity and sensitivity of experiments. Additionally, researchers are exploring the use of 2-(2,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide in drug discovery and development, as it has the potential to identify new drug targets and improve the efficacy of existing drugs.
Conclusion
In conclusion, 2-(2,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide is a versatile and widely used fluorescent dye that has many applications in scientific research. Its high specificity and low cost make it a valuable tool for studying cellular processes and identifying potential drug targets. While there are some limitations to its use, ongoing research is exploring new ways to improve its effectiveness and expand its applications.

Synthesis Methods

The synthesis of 2-(2,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide involves several steps. First, 2,4-dimethylphenol is reacted with acetic anhydride to form 2-(2,4-dimethylphenoxy)acetophenone. Next, this compound is reacted with fluorene-9-carboxylic acid to form 2-(2,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide. The final product is obtained through a purification process involving recrystallization and column chromatography.

properties

IUPAC Name

2-(2,4-dimethylphenoxy)-N-(9H-fluoren-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO2/c1-15-7-10-22(16(2)11-15)26-14-23(25)24-19-8-9-21-18(13-19)12-17-5-3-4-6-20(17)21/h3-11,13H,12,14H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVDNKPZSNNHQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dimethylphenoxy)-N-(9H-fluoren-2-yl)acetamide

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